molecular formula C14H12N2O B1660294 1-(2-Methoxyphenyl)-1H-benzoimidazole CAS No. 741731-40-8

1-(2-Methoxyphenyl)-1H-benzoimidazole

Cat. No.: B1660294
CAS No.: 741731-40-8
M. Wt: 224.26 g/mol
InChI Key: DAJCNEVROANJPB-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-1H-benzoimidazole is a benzimidazole derivative characterized by a methoxy-substituted phenyl ring at the N1 position. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and materials science applications.

Properties

CAS No.

741731-40-8

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1-(2-methoxyphenyl)benzimidazole

InChI

InChI=1S/C14H12N2O/c1-17-14-9-5-4-8-13(14)16-10-15-11-6-2-3-7-12(11)16/h2-10H,1H3

InChI Key

DAJCNEVROANJPB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C=NC3=CC=CC=C32

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Hydroxy-Substituted Analogs

Compounds such as 2-(2-Hydroxy-phenyl)-1H-benzimidazole (, Compound 10) and 2-(4-Hydroxy-phenyl)-1H-benzimidazole (, Compound 7) differ in the position of the hydroxyl group. Hydroxy groups enhance hydrogen-bonding capacity and acidity compared to methoxy groups.

Methoxy-Substituted Analogs
  • 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (): The 4-methoxyphenyl group at C2 combined with a benzyl group at N1 increases lipophilicity, which could enhance membrane permeability in biological systems .
Halogen-Substituted Analogs

2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole () features an electron-withdrawing bromine substituent, contrasting with the electron-donating methoxy group. This difference alters the electron density of the benzimidazole ring, impacting redox behavior and binding affinities in metal complexes or biological targets .

Substituent Type and Functional Group Impact

Thioether vs. Methoxy Groups

1-Methyl-2-(methylsulfanyl)-1H-benzimidazole () replaces the methoxyphenyl group with a methylthio substituent. The thioether group is less polar than methoxy, reducing solubility in aqueous media but increasing stability against oxidative degradation .

Amine-Functionalized Derivatives

Derivatives like 1-(2-Methoxyphenyl)-N-(phenyl)-1H-benzo[d]imidazol-5-amine·HCl (, Compound 73) introduce an amine group at C4. This modification enhances hydrogen-bonding capabilities and basicity, which may improve interactions with biological targets such as enzymes or receptors .

Physicochemical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties
1-(2-Methoxyphenyl)-1H-benzoimidazole 2-methoxyphenyl (N1) ~242.3 (estimated) Moderate polarity, steric hindrance
2-(2-Hydroxy-phenyl)-1H-benzimidazole 2-hydroxyphenyl (C2) 210.2 High solubility in polar solvents
1-Methyl-2-(methylthio)-1H-benzimidazole Methylthio (C2), methyl (N1) 178.3 Lipophilic, stable under acidic conditions

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